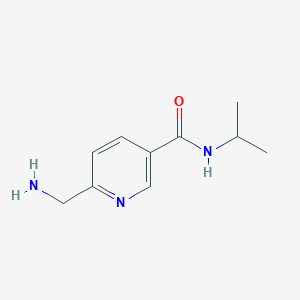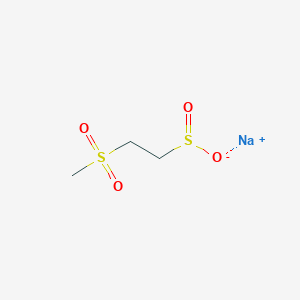![molecular formula C10H13NO3S B15256424 6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B15256424.png)
6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[410]heptane-3,3-dione is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly affect the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.
Bicyclo[3.1.0]hexanes: Used in medicinal chemistry and known for their high ring strain.
Uniqueness
6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[410]heptane-3,3-dione is unique due to its specific bicyclic structure and the presence of both oxygen and sulfur atoms
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
6-(1-methylpyrrol-2-yl)-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide |
InChI |
InChI=1S/C10H13NO3S/c1-11-5-2-3-8(11)10-4-6-15(12,13)7-9(10)14-10/h2-3,5,9H,4,6-7H2,1H3 |
InChI Key |
BPVROSZJMJJXNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C23CCS(=O)(=O)CC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



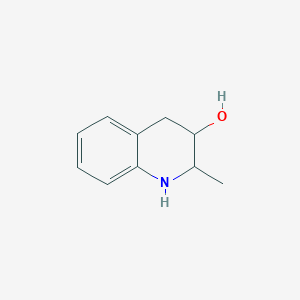
![2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B15256364.png)
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B15256371.png)
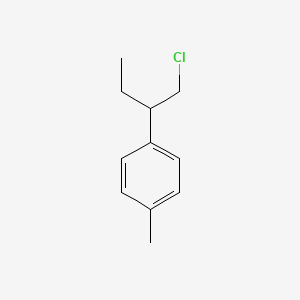
![5-[(Methylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B15256384.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B15256392.png)
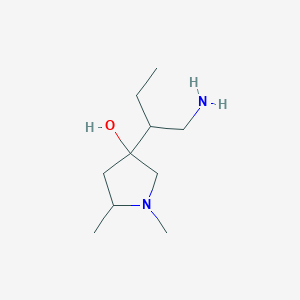
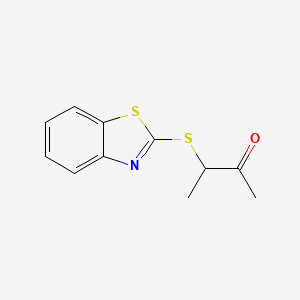


![Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256432.png)
